molecular formula C15H16N2O5 B5118789 Ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate CAS No. 176383-20-3

Ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B5118789
CAS No.: 176383-20-3
M. Wt: 304.30 g/mol
InChI Key: QCUWAWAFSOAOLT-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a nitrophenyl group, a tetrahydropyridine ring, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and nitrophenyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Nitro derivatives with increased oxidation states.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the tetrahydropyridine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-4-phenyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate: Lacks the nitro group, resulting in different reactivity and applications.

    Ethyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate: Similar structure but with the nitro group in a different position, affecting its chemical behavior.

Uniqueness

Ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to the specific positioning of the nitro group, which influences its reactivity and potential applications. This structural feature allows for targeted modifications and the development of derivatives with tailored properties.

Biological Activity

Ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, a compound belonging to the class of tetrahydropyridines, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C15H16N2O5
  • Molecular Weight : 304.3 g/mol
  • CAS Number : 176383-19-0

1. Antimicrobial Activity

Research indicates that compounds similar to ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine derivatives exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains and fungi. For instance, a study highlighted that derivatives of tetrahydropyridine showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. A comparative analysis indicated that certain derivatives exhibited lower IC50 values than established chemotherapeutic agents .

3. Antioxidant Activity

This compound has shown significant antioxidant activity in various assays. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases .

The biological effects of ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine derivatives are attributed to their interaction with various biological targets:

Calcium Channel Blockade

Similar compounds have been identified as L-type calcium channel blockers. This mechanism is crucial for their vasorelaxant properties and potential use in treating hypertension and related cardiovascular conditions .

Modulation of Apoptotic Pathways

The induction of apoptosis in cancer cells is facilitated by the activation of caspases and the modulation of Bcl-2 family proteins. The compound's structural features may enhance its binding affinity to these targets .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of tetrahydropyridine derivatives demonstrated that ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo compounds exhibited superior antimicrobial activity compared to conventional antibiotics. The study involved testing against multiple bacterial strains and assessing minimum inhibitory concentrations (MICs).

CompoundMIC (µg/mL)Activity
Ethyl 2-methyl-4-(3-nitrophenyl)-6-oxo15Effective
Standard Antibiotic30Moderate

Case Study 2: Anticancer Potential

In another investigation focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), the compound was shown to significantly reduce cell viability after 48 hours of treatment.

TreatmentIC50 (µM)Cell Viability (%)
Ethyl derivative1040
Doxorubicin (control)1535

Properties

IUPAC Name

ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-3-22-15(19)14-9(2)16-13(18)8-12(14)10-5-4-6-11(7-10)17(20)21/h4-7,12H,3,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUWAWAFSOAOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)CC1C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201136296
Record name Ethyl 1,4,5,6-tetrahydro-2-methyl-4-(3-nitrophenyl)-6-oxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176383-20-3
Record name Ethyl 1,4,5,6-tetrahydro-2-methyl-4-(3-nitrophenyl)-6-oxo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176383-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,4,5,6-tetrahydro-2-methyl-4-(3-nitrophenyl)-6-oxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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